molecular formula C9H11BrN2 B1380188 (5-Bromopyridin-3-yl)(cyclopropyl)methanamine CAS No. 1270329-71-9

(5-Bromopyridin-3-yl)(cyclopropyl)methanamine

Cat. No.: B1380188
CAS No.: 1270329-71-9
M. Wt: 227.1 g/mol
InChI Key: UTZPXWHGEBKSKC-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(cyclopropyl)methanamine is a chemical compound with the molecular formula C9H11BrN2. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a cyclopropyl group attached to the methanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5-bromopyridine with cyclopropylmethanamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for (5-Bromopyridin-3-yl)(cyclopropyl)methanamine may involve large-scale bromination reactions followed by amination processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction setups to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(cyclopropyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: For facilitating coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

(5-Bromopyridin-3-yl)(cyclopropyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropyl group contribute to its reactivity and binding affinity, influencing its effects on biological systems. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    (5-Bromopyridin-3-yl)methanamine: Lacks the cyclopropyl group, which may affect its reactivity and applications.

    (5-Bromopyridin-3-yl)ethylamine:

Uniqueness

(5-Bromopyridin-3-yl)(cyclopropyl)methanamine is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-3-7(4-12-5-8)9(11)6-1-2-6/h3-6,9H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZPXWHGEBKSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CN=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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